molecular formula C9H9F2N B13011713 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine

3,3-Difluoro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B13011713
M. Wt: 169.17 g/mol
InChI Key: OVHJEOJFGQXGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C9H9F2N It is a derivative of indene, featuring two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of indene derivatives followed by amination. One common method includes the following steps:

    Fluorination: Indene is treated with a fluorinating agent such as Selectfluor to introduce fluorine atoms at the desired positions.

    Amination: The fluorinated intermediate is then subjected to amination using reagents like ammonia or amines under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoroindenones or difluoroindenals.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-2,3-dihydro-1H-inden-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Another fluorinated indene derivative with similar structural features.

    7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A related compound with a single fluorine atom and additional methyl groups.

Uniqueness

3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

3,3-difluoro-1,2-dihydroinden-4-amine

InChI

InChI=1S/C9H9F2N/c10-9(11)5-4-6-2-1-3-7(12)8(6)9/h1-3H,4-5,12H2

InChI Key

OVHJEOJFGQXGLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC=C2N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.